2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde
Description
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2-prop-2-enylbicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C11H16O/c1-2-5-11(8-12)7-9-3-4-10(11)6-9/h2,8-10H,1,3-7H2 |
InChI Key |
SCYLMNLLKSEHII-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CC2CCC1C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.
Functionalization: The prop-2-en-1-yl group is introduced through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The prop-2-en-1-yl group can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products
Oxidation: 2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carboxylic acid.
Reduction: 2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule, interacting with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the prop-2-en-1-yl group can participate in various chemical reactions. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmaceutical Research
Compound 5a (2-phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine)
- Key Features : Substituted with a phenyl group and a piperidine-ethylamine side chain.
- Pharmacology : Exhibits the highest NMDA receptor affinity (micromolar range) among the tested analogs, with potent neuroprotection against electroshock-induced damage in rodents .
- Toxicity : Shows concentration-dependent toxicity in MDCK (epithelial) and N2a (neuronal) cells at >100 µM , comparable to memantine, a clinically used NMDA antagonist .
2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane (CAS: 69219-08-5)
- Key Features : Contains a dimethylpropenyl group but lacks the carbaldehyde moiety.
- Molecular Formula : C₁₂H₂₀ (MW: 164.29 g/mol).
1-{Bicyclo[2.2.1]heptan-2-yl}cyclobutane-1-carbaldehyde (CAS: 1935373-82-2)
- Key Features : Incorporates a cyclobutane ring fused to the bicycloheptane core.
- Molecular Formula : C₁₂H₁₈O (MW: 178.27 g/mol).
- No toxicity or activity data is reported, but the extended structure may influence metabolic stability .
Functional Group Comparison
Biological Activity
2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde, a bicyclic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde is with a molecular weight of 124.18 g/mol. The structure features a bicyclic heptane core with an aldehyde functional group and a propene side chain.
Antimicrobial Properties
Research indicates that bicyclic compounds, including derivatives of bicyclo[2.2.1], exhibit significant antimicrobial activity due to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. A study demonstrated that related compounds showed efficacy against various bacterial strains, suggesting that 2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde may possess similar properties .
Genotoxic Effects
A related compound, 2,2'-bis(bicyclo[2.2.1]heptane), was shown to induce genotoxic effects in bacterial cells through the SOS response mechanism without exhibiting alkylating properties. The oxidative stress generated by such compounds is believed to be a significant contributor to their genotoxicity . This raises concerns about the potential mutagenicity of 2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde.
Cytotoxicity
Studies on structurally similar bicyclic aldehydes suggest potential cytotoxic effects on human cancer cell lines, indicating that this compound may also have anticancer properties. The mechanisms proposed include the induction of apoptosis and disruption of cellular signaling pathways .
Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of various bicyclic compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting the therapeutic potential of these compounds in treating bacterial infections .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
| Bicyclo Compound | 16 | Pseudomonas aeruginosa |
Study 2: Genotoxic Assessment
In another study focusing on the genotoxicity of bicyclic compounds, researchers utilized lux-biosensors in E. coli to evaluate DNA damage and oxidative stress responses induced by various derivatives. The findings confirmed that certain bicyclic structures led to significant oxidative stress and DNA damage, suggesting similar risks for 2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde .
The biological activity of 2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde can be attributed to several mechanisms:
- Membrane Disruption : Similar bicyclic compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) contributes to cellular damage and apoptosis in sensitive cell types.
- Interference with Cellular Signaling : By modulating key signaling pathways, these compounds can induce apoptosis in cancer cells.
Q & A
Q. What are the standard synthetic routes for preparing 2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde?
The compound can be synthesized via cross-coupling reactions, such as iron-catalyzed coupling of bicyclo[2.2.1]heptane halides with propargyl or allyl Grignard reagents. For example, describes a method using 2-iodobicyclo[2.2.1]heptane and dec-1-yn-1-ylmagnesium bromide to form a structurally similar alkyne derivative. Purification typically involves flash chromatography (hexanes/EtOAc gradients) to isolate the product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm the bicyclic framework and aldehyde/propenyl substituents. highlights the use of NMR to resolve diastereotopic protons in bicyclic systems.
- HRMS : Validates molecular formula and purity.
- IR Spectroscopy : Identifies the aldehyde carbonyl stretch (~1700 cm⁻¹) and alkene C-H stretches .
Q. How can researchers address solubility challenges during experimental work?
Due to the hydrophobic bicyclic core, polar aprotic solvents (e.g., THF, DCM) or mixtures with EtOAc are recommended for reactions. For crystallization trials, slow evaporation in hexanes/EtOAC (e.g., 100:1 ratio) is effective, as shown in for analogous compounds .
Advanced Research Questions
Q. What strategies optimize stereochemical control during functionalization of the bicyclo[2.2.1]heptane core?
The rigid bicyclic structure imposes steric constraints, favoring endo/exo selectivity. Catalytic methods using Lewis acids (e.g., BF3·Et2O, ) can direct nucleophilic additions to specific positions. For example, alkoxy group installation on norbornene derivatives achieved 31% yield with BF3·Et2O, highlighting the role of catalyst choice in stereoselectivity .
Q. How can contradictory NMR data (e.g., unexpected splitting) be resolved?
Contradictions may arise from dynamic effects or diastereomerism. Variable-temperature NMR can distinguish between conformational exchange and true stereoisomerism. For example, reports diastereomeric ratios (dr) in products, requiring careful integration of resolved peaks . Computational modeling (DFT) of coupling constants may also aid interpretation .
Q. What are the applications of this compound in drug discovery?
Bicyclo[2.2.1]heptane derivatives are valued for their conformational rigidity, which enhances binding affinity in pharmaceuticals. discusses a sulfonamide derivative with a bicyclic core tested for bioactivity. The aldehyde group in the target compound could serve as a handle for Schiff base formation or further derivatization (e.g., hydrazone libraries) .
Q. How can reaction yields be improved for large-scale synthesis?
- Catalyst Screening : Iron catalysts () reduce costs vs. noble metals.
- Microwave-Assisted Synthesis : Accelerates reactions with sterically hindered substrates.
- In Situ Monitoring : Techniques like FTIR or HPLC track intermediate formation to optimize reaction conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
